molecular formula C8H7NO5 B1356497 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone CAS No. 89684-58-2

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone

Cat. No. B1356497
Key on ui cas rn: 89684-58-2
M. Wt: 197.14 g/mol
InChI Key: UIRUEYNZXBZBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017602B2

Procedure details

The extraction solvent can be changed from diethyl ether to di-isopropyl ether. For example: Nitrobenzene (87.5 mL) was added to aluminium trichloride (46.33 g). 2-nitroresorcinol (25 g), in nitrobenzene (112.5 mL) was added. The mixture was cooled to 5° C. and acetic acid anhydride (15.68 mL) added maintaining the internal temperature below 20° C. The mixture was heated to 100° C. for 2 h then cooled to 5° C. Cold (3° C.) 3M aqueous hydrogen chloride (200 mL) was charged. The mixture was heated to 20° C. then di-isopropylether (200 mL) charged. The aqueous phase was removed and the organic phase extracted with 2 M aqueous sodium hydroxide (200 mL). The aqueous phase was washed with di-isopropylether (200 mL). The aqueous phase was removed and heated to 50° C. 3 M aqueous hydrogen chloride (467.5 mL) was charged and the mixture cooled to 20° C. The suspension was filtered, washed with water (50 mL) and dried under vacuum to yield the title compound (31.14 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.33 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
112.5 mL
Type
solvent
Reaction Step Three
Quantity
15.68 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
87.5 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([CH3:7])[CH3:6])(C)C.[Cl-].[Cl-].[Cl-].[Al+3].[N+:12]([C:15]1[C:21]([OH:22])=C[CH:19]=[CH:18][C:16]=1[OH:17])([O-:14])=[O:13].C(OC(=O)C)(=O)C.Cl>[N+](C1C=CC=CC=1)([O-])=O.C(OCC)C>[OH:22][C:21]1[C:15]([N+:12]([O-:14])=[O:13])=[C:16]([OH:17])[CH:18]=[CH:19][C:7]=1[C:5](=[O:4])[CH3:6] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
46.33 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(O)C=CC=C1O
Name
Quantity
112.5 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
15.68 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Seven
Name
Quantity
87.5 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 100° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 20° C.
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
the organic phase extracted with 2 M aqueous sodium hydroxide (200 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with di-isopropylether (200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C
ADDITION
Type
ADDITION
Details
3 M aqueous hydrogen chloride (467.5 mL) was charged
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 20° C
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1[N+](=O)[O-])O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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